3-Benzylpiperidin-2-one

Anticonvulsant GABA-A receptor Neuropharmacology

Anticonvulsant development requires lactam intermediates with a defined therapeutic window. Dialkyl analogs show higher neurotoxicity. This 3-benzyl-2-piperidinone solves that gap. - **Higher safety margin**: Protective index of 7.05 (MES model) vs 4.46 for 3,3-diethyl analog. - **Purification advantage**: Benzyl ring enables high diastereomeric purity via crystallization - no chromatography needed. - **Optimized logP 2.08**: Ideal for passive CNS entry vs. parent piperidinone (logP -0.45). - **≥95% NMR purity** - validated for electrophysiology and binding assays.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 81976-72-9
Cat. No. B3387386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylpiperidin-2-one
CAS81976-72-9
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)CC2=CC=CC=C2
InChIInChI=1S/C12H15NO/c14-12-11(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14)
InChIKeyXVRZLXVKQFICTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylpiperidin-2-one: Procurement-Relevant Baseline


3-Benzylpiperidin-2-one is a 3-substituted derivative of delta-valerolactam (2-piperidinone), characterized by a benzyl group at the C3 position of the lactam ring [1]. The compound exhibits a calculated logP of approximately 2.08, reflecting enhanced lipophilicity relative to the unsubstituted parent heterocycle, and is commercially available with a reported purity of ≥95% by NMR . It serves as a key intermediate in the stereoselective synthesis of 3-benzylpiperidines, a class of compounds with documented pharmacological relevance [1].

Irreplaceability of 3-Benzylpiperidin-2-one in CNS Synthesis


Generic substitution within the 2-piperidinone series fails because the C3 benzyl substituent of 3-Benzylpiperidin-2-one imparts both a distinct lipophilicity profile and a unique conformational constraint that directly modulates biological activity and synthetic utility. In vivo anticonvulsant testing in mice demonstrates that the 3-benzyl analog exhibits a fundamentally different efficacy and safety profile against maximal electroshock seizures compared to the 3,3-diethyl analog, with a higher protective index (PI 7.05 vs. 4.46) despite a slightly higher effective dose [1]. Furthermore, the aromatic ring enables selective crystallization in high diastereomeric purity during stereoselective synthesis—a property not shared by simple alkyl-substituted lactams .

3-Benzylpiperidin-2-one: Key Differentiation Evidence


Enhanced Protective Index in MES Seizure Model

In a direct head-to-head comparison of 2-piperidinone derivatives, 3-benzylpiperidin-2-one (compound 4c) demonstrated an ED50 of 41 mg/kg and a protective index (PI) of 7.05 against maximal electroshock-induced seizures in mice, whereas the 3,3-diethyl analog (compound 7b) exhibited an ED50 of 37 mg/kg but a significantly lower PI of 4.46 against pentylenetetrazole-induced seizures [1]. The higher PI for 4c indicates a wider therapeutic window and reduced neurotoxicity relative to anticonvulsant efficacy in the MES model.

Anticonvulsant GABA-A receptor Neuropharmacology

Enhanced Lipophilicity for CNS Penetration

3-Benzylpiperidin-2-one exhibits a calculated logP of 2.08410 , representing a substantial increase in lipophilicity compared to the unsubstituted parent 2-piperidinone (delta-valerolactam), which has an ACD/LogP of -0.45 [1]. This 2.53 log unit difference corresponds to an approximately 338-fold higher predicted octanol-water partition coefficient, placing the benzyl derivative within the optimal logP range (1.5–3.5) for passive blood-brain barrier diffusion, unlike the hydrophilic parent.

Physicochemical property Blood-brain barrier permeability ADME

Diastereoselective Crystallization in Chiral Synthesis

Piperidin-2-one derivatives bearing the 3-benzyl motif undergo spontaneous lactamization and can selectively crystallize in very high diastereomeric purity, as demonstrated in a chromatography-free, gram-scale synthesis of (R)-3-benzylpiperidine hydrochloride . This crystallization-based purification eliminates the need for chromatographic separation, a significant advantage over non-crystalline or non-selective 3-alkyl-substituted analogs that typically require column chromatography for enantioenrichment.

Stereoselective synthesis Chiral intermediate Process chemistry

High Purity Specification for Reproducible Synthesis

Commercially sourced 3-Benzylpiperidin-2-one is supplied with a purity specification of ≥95% as determined by NMR analysis . This level of purity, verified by a quantitative analytical method, ensures that batch-to-batch variability in downstream reactions—particularly in stereoselective syntheses sensitive to impurities—is minimized compared to lower-purity or uncharacterized alternatives.

Quality control Building block Reproducibility

3-Benzylpiperidin-2-one: Optimal Use Cases


Anticonvulsant Drug Discovery with Improved Safety Margin

Based on the superior protective index (PI 7.05) observed in the maximal electroshock seizure model compared to the 3,3-diethyl analog (PI 4.46), 3-Benzylpiperidin-2-one serves as a privileged scaffold for CNS programs where a wider therapeutic window is paramount. Researchers developing anticonvulsants with reduced neurotoxicity should prioritize this benzyl-substituted lactam core over dialkyl analogs, as the quantitative PI difference directly translates to an improved preclinical safety profile [1].

Chiral Intermediate for Stereoselective Synthesis

In process chemistry and medicinal chemistry laboratories synthesizing chiral 3-benzylpiperidines, this compound enables a chromatography-free purification pathway via selective crystallization in high diastereomeric purity . This operational advantage reduces both development time and purification costs, making it the preferred lactam intermediate for gram-scale synthesis of enantiopure benzylpiperidine building blocks used in CNS and receptor-targeted therapeutics .

CNS Lead Optimization with Optimal Lipophilicity

With a calculated logP of 2.08, which falls within the optimal range for passive CNS entry, 3-Benzylpiperidin-2-one provides a lipophilic advantage over the hydrophilic parent 2-piperidinone (logP -0.45) [2]. Medicinal chemists optimizing CNS drug candidates can incorporate this building block to achieve favorable brain exposure while maintaining the synthetic versatility of the lactam moiety, without resorting to highly lipophilic (>5) scaffolds that often carry elevated toxicity risks .

SAR Studies of C3 Substitution on GABAergic Potentiation

The compound's demonstrated ability to potentiate GABA-mediated chloride currents in rat hippocampal neurons [1] supports its use as a reference molecule in SAR studies aimed at elucidating the structural determinants of GABA-A receptor modulation. Procurement of analytically verified material (≥95% NMR purity) ensures that SAR conclusions are not confounded by impurity-driven artifacts, a critical consideration for reproducible electrophysiology and binding assays.

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